N-propan-2-yl-4-pyrrol-1-ylbenzamide
Description
N-propan-2-yl-4-pyrrol-1-ylbenzamide is a benzamide derivative characterized by a pyrrole ring substituted at the para position of the benzamide core and an isopropyl (propan-2-yl) group attached to the amide nitrogen.
Properties
IUPAC Name |
N-propan-2-yl-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(2)15-14(17)12-5-7-13(8-6-12)16-9-3-4-10-16/h3-11H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQSZFTOFBBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
The structural characteristics of pyrrole derivatives, including N-propan-2-yl-4-pyrrol-1-ylbenzamide, make them promising candidates in the development of new antibacterial agents. Pyrrole-based compounds have been shown to exhibit significant activity against various bacterial strains, including resistant ones such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium) .
Case Study:
A study highlighted the synthesis of several pyrrole derivatives that demonstrated potent antibacterial activity. For instance, compounds derived from pyrrole exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Gram-positive bacteria . The mechanism of action often involves the inhibition of bacterial DNA gyrase, critical for bacterial replication.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Pyrrolomycin | 32 | MRSA |
| Marinopyrroles | 64 | Escherichia coli |
Anticancer Properties
Recent research has also explored the anticancer potential of pyrrole derivatives. Studies indicate that compounds similar to this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A specific pyrrole derivative was tested against cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial in developing safer therapeutic options.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Modifications at different positions on the benzamide and pyrrole rings can significantly alter biological activity.
Key Findings:
Research indicates that substituents on the pyrrole ring can enhance antibacterial potency. For example, halogen substitutions at specific positions have been correlated with increased activity against resistant strains .
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C4 | Halogen (Cl/Br) | Increased antibacterial activity |
| C5 | Alkyl group | Enhanced solubility and bioavailability |
Potential Research Areas
- Combination Therapies: Investigating the synergistic effects of this compound with existing antibiotics.
- Targeted Drug Delivery: Developing formulations that enhance bioavailability and target specific tissues.
- Mechanistic Studies: In-depth studies to elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-propan-2-yl-4-pyrrol-1-ylbenzamide and Analogues
Key Observations:
- Steric Influence: The isopropyl group in both the target compound and Example 53 contributes to steric hindrance, which may reduce metabolic degradation but limit binding to deep hydrophobic pockets .
- Biological Relevance: Fluorinated and heterocyclic substituents (e.g., in Example 53) are associated with enhanced pharmacokinetic profiles, suggesting that the target compound’s pyrrole moiety could be optimized for similar applications .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Substituent Trends
Analysis:
- The target compound’s pyrrole ring lacks hydrogen-bond donors, reducing solubility compared to thiadiazole-containing analogues but improving membrane permeability .
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported synthesis of N-propan-2-yl-4-pyrrol-1-ylbenzamide involves coupling 3-(1H-pyrrol-1-yl)benzoic acid with isopropylamine using carbodiimide-based reagents. A representative protocol employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which subsequently reacts with isopropylamine to form the amide bond.
Optimization Insights:
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Solvent Selection: Dichloromethane is preferred due to its ability to dissolve both polar and non-polar reactants while stabilizing the reactive intermediate.
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Stoichiometry: A 1:1.2 molar ratio of acid to amine ensures complete conversion, with excess amine acting as a proton scavenger to minimize side reactions.
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Temperature: Reactions conducted at 0–5°C reduce epimerization risks, while room-temperature conditions (20–25°C) are sufficient for non-stereosensitive syntheses.
Yield and Purity:
Typical yields range from 65% to 78%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Metal-Free Oxidative Coupling Approaches
Iodine/TBHP-Promoted C–C Bond Cleavage
An alternative metal-free method leverages iodine and tert-butyl hydroperoxide (TBHP) to facilitate C–C bond cleavage in α-bromoketones, enabling direct amidation with 2-aminopyridines. While originally developed for pyridyl amides, this strategy has been adapted for pyrrole-containing analogs.
Reaction Mechanism:
-
Bromoketone Activation: α-Bromoacetophenone derivatives undergo oxidative cleavage by TBHP, generating a reactive acyl iodide intermediate.
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Nucleophilic Attack: Isopropylamine attacks the acyl iodide, forming the amide bond.
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Pyrrole Incorporation: Pre-functionalized benzamide intermediates are coupled with pyrrole via Ullmann-type couplings in a separate step.
Conditions:
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Solvent: Toluene at 100°C
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Catalyst: Iodine (20 mol%)
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Oxidant: TBHP (4 equivalents)
Advantages:
-
Avoids metal catalysts, simplifying purification.
Catalytic Methods for Enhanced Efficiency
Zirconium-Catalyzed Cyclization
A novel Zr-catalyzed approach constructs the pyrrole ring in situ from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. This method enables simultaneous formation of the pyrrole and amide moieties, streamlining synthesis.
Procedure:
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Precursor Preparation: N-Acyl α-aminoaldehydes are synthesized from protected amino acids.
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Cyclization: ZrCl₄ (10 mol%) catalyzes the reaction with 1,3-diketones in THF/1,4-dioxane at 80°C for 6 hours.
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Amidation: The resulting pyrrole intermediate is coupled with isopropylamine using HATU as the coupling agent.
Performance Metrics:
Limitations:
-
Requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Synthetic Routes
Key Observations:
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Carbodiimide Coupling offers high purity but requires toxic reagents and lengthy purification.
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Iodine/TBHP methods are scalable and metal-free but necessitate high-temperature conditions.
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Zr-Catalyzed routes enable convergent synthesis but face substrate limitations.
Purification and Characterization
Chromatographic Techniques
Final products are typically purified using:
Q & A
Q. What analytical techniques are most effective for confirming the structure and purity of N-propan-2-yl-4-pyrrol-1-ylbenzamide?
To confirm the compound’s structure, use nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and high-performance liquid chromatography (HPLC) for purity assessment. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) refined via programs like SHELXL is critical . Mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy can further corroborate molecular weight and functional groups.
Q. How should researchers safely handle this compound in laboratory settings?
Follow OSHA-compliant protocols: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks. Refer to safety data sheets (SDS) for acute toxicity and irritation hazards, and store the compound in airtight containers at 4°C to avoid degradation .
Q. What reaction conditions are recommended for synthesizing this compound?
Optimize synthesis by controlling temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., dimethylformamide or dichloromethane), and reaction time (12–24 hours). Catalysts like HATU or EDCI improve coupling efficiency. Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution .
Advanced Research Questions
Q. How can noncovalent interactions in this compound be analyzed to predict its binding affinity in biological systems?
Use quantum chemical tools like Multiwfn to compute noncovalent interaction (NCI) indices from electron density. Visualize van der Waals interactions, hydrogen bonds, and steric clashes via reduced density gradient (RDG) isosurfaces. Pair this with molecular docking to assess binding poses in target proteins .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?
Reconcile discrepancies by refining computational parameters (e.g., solvent effects in DFT using the SMD model) and validating experimental conditions (e.g., solvent polarity in NMR). Cross-check results with alternative methods like Raman spectroscopy or high-level coupled-cluster (CCSD(T)) calculations .
Q. How can crystallographic data for this compound be optimized using SHELX software?
Refine SC-XRD data with SHELXL by iteratively adjusting occupancy, thermal displacement parameters, and hydrogen bonding networks. Use SHELXD for phase determination in twinned crystals and SHELXE for density modification. Validate refinement with R-factor convergence (<5%) and electron density residual maps .
Q. What synthetic routes minimize byproduct formation in derivatives of this compound?
Employ regioselective protection/deprotection strategies for the pyrrole and benzamide groups. For example, use Boc-protected intermediates during Suzuki-Miyaura coupling to prevent unwanted side reactions. Optimize stoichiometry (1.1–1.3 equivalents of reagents) and employ scavenger resins to trap reactive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
